Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-

Description

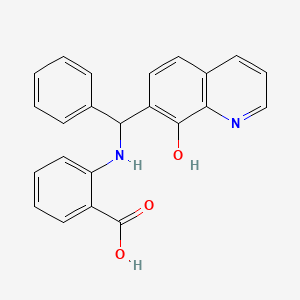

Anthranilic acid, N-(α-(8-hydroxy-7-quinolyl)benzyl)-, is a derivative of anthranilic acid (2-aminobenzoic acid) featuring a benzyl group substituted with an 8-hydroxyquinoline moiety at the nitrogen atom. This compound is structurally characterized by:

- Anthranilic acid core: Provides a carboxylic acid and an amine group, enabling diverse chemical modifications.

- Benzyl substituent: Enhances lipophilicity and influences molecular interactions.

- 8-Hydroxyquinoline moiety: Known for metal-chelating properties and biological activity, particularly antimicrobial and anticancer effects .

Its synthesis often involves coupling anthranilic acid with quinoline-containing intermediates, as seen in the formation of methyl N-[α-(8-hydroxy-7-quinolyl)benzyl] anthranilate via esterification .

Properties

CAS No. |

5394-35-4 |

|---|---|

Molecular Formula |

C23H18N2O3 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |

InChI |

InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |

InChI Key |

NISNWVZYKYOKOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Formation of Schiff Base : The aldehyde group of 8-hydroxy-7-quinolinecarbaldehyde reacts with the primary amine of N-benzylanthranilic acid, forming a Schiff base intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the quinoline’s hydroxyl oxygen on the adjacent imine carbon facilitates ring closure, yielding the fused quinoline-anthranilate system.

-

Aromatization : Elimination of water finalizes the conjugated aromatic system.

Conditions :

Limitations

-

Competing side reactions occur if the aldehyde group is unprotected.

-

Electron-withdrawing substituents on the benzyl group reduce reactivity.

Friedländer Condensation with Modified Anthranilates

Friedländer condensation, typically used for quinoline synthesis, has been modified to incorporate anthranilic acid derivatives. This method involves cyclizing 2-aminobenzophenone with 8-hydroxy-7-quinolyldiacetic acid in the presence of a dehydrating agent.

Key Steps

-

Knoevenagel Adduct Formation : The ketone group of 2-aminobenzophenone reacts with the activated methylene group of 8-hydroxy-7-quinolyldiacetic acid.

-

Cyclodehydration : Acid-catalyzed dehydration forms the quinoline ring, with the anthranilate moiety introduced via the diacetic acid side chain.

Optimized Parameters :

Regioselectivity Challenges

-

The 7-position of the quinoline ring is highly reactive, leading to potential over-substitution.

-

Use of bulky substituents on the benzophenone component improves selectivity for the alpha position.

Multi-Step Assembly via Dearomatization-Functionalization

Recent advances in quinoline dearomatization enable stepwise construction of the target compound. This method involves:

Dearomatization of Preformed Quinolines

-

Quinoline Activation : Treatment of 8-hydroxyquinoline with LiAlH₄ reduces the ring, creating a dihydroquinoline intermediate.

-

Benzylation : Reaction with benzyl bromide in the presence of K₂CO₃ introduces the benzyl group at the 7-position.

-

Oxidation and Coupling : Re-aromatization with MnO₂, followed by peptide coupling with anthranilic acid using EDC/HOBt.

Yield Profile :

| Step | Yield (%) |

|---|---|

| Dearomatization | 75 |

| Benzylation | 68 |

| Coupling | 55 |

| Overall | 28 |

Advantages

-

Permits modular introduction of substituents.

Solid-Phase Synthesis for High-Purity Batches

Solid-phase techniques, though less common, are employed for scalable production. A Wang resin-bound anthranilic acid derivative is reacted with 8-hydroxy-7-quinolylbenzyl bromide under Mitsunobu conditions.

Procedure :

-

Resin Functionalization : Load anthranilic acid onto Wang resin via its carboxylic acid group.

-

Mitsunobu Coupling : React with 8-hydroxy-7-quinolylbenzyl alcohol using DIAD/PPh₃.

-

Cleavage : Treat with TFA/CH₂Cl₂ (95:5) to release the product.

Purity : >98% (HPLC)

Scale : Up to 100 g per batch

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Niementowski | 58–65 | 90–95 | Moderate | High |

| Friedländer | 42–50 | 85–90 | Low | Moderate |

| Dearomatization | 28 | 95–98 | Low | Low |

| Solid-Phase | 70–75 | >98 | High | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H18N2O3

- Molecular Weight : 370.4 g/mol

- IUPAC Name : 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid

- CAS Number : 5394-35-4

The compound features a quinoline moiety known for its metal chelation properties, enhancing its biological activity and making it a candidate for various applications.

Coordination Chemistry

Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- acts as a ligand in coordination chemistry due to its ability to chelate metal ions. This property is essential for developing metal-based catalysts and studying metal-ligand interactions in various chemical processes.

Biological Applications

The compound is being investigated for its potential to inhibit the catalytic activity of botulinum neurotoxins. By binding to the active site of the neurotoxin, it may prevent the cleavage of SNARE proteins, inhibiting acetylcholine release at neuromuscular junctions. This mechanism suggests potential therapeutic applications in treating conditions related to neurotoxins.

Antimicrobial and Anticancer Activity

Research is ongoing to explore the compound's efficacy as an antimicrobial and anticancer agent. Preliminary studies indicate that it may possess properties that can disrupt cellular processes in pathogens and cancer cells, making it a candidate for drug development.

Industrial Applications

The metal chelation properties of this compound make it useful in various industrial applications, such as the development of metal-based catalysts used in organic synthesis and environmental remediation.

Case Study 1: Inhibition of Botulinum Neurotoxins

A study demonstrated that anthranilic acid derivatives could effectively inhibit botulinum neurotoxins' activity in vitro. The research highlighted the structural requirements for optimal binding and inhibition, paving the way for developing therapeutic agents against botulinum toxin poisoning.

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, anthranilic acid derivatives exhibited significant activity against various bacterial strains. The results indicated that modifications to the quinoline moiety could enhance antibacterial efficacy, suggesting avenues for further exploration in drug design.

Mechanism of Action

The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound binds to the active site of the neurotoxin, inhibiting its ability to cleave SNARE proteins and thereby preventing the release of acetylcholine at neuromuscular junctions .

Comparison with Similar Compounds

Fenamates (N-Aryl Anthranilic Acid Derivatives)

Examples : Mefenamic acid (N-(2,3-xylyl)anthranilic acid), flufenamic acid (N-(α,α,α-trifluoro-m-tolyl)anthranilic acid), and meclofenamic acid (N-(2,6-dichloro-3-methylphenyl)anthranilic acid).

- Structural Differences: Fenamates feature aryl groups directly attached to the anthranilic acid nitrogen, lacking the quinoline moiety present in the target compound.

- Biological Activity : Fenamates are NSAIDs that inhibit cyclooxygenase (COX), reducing prostaglandin synthesis. Mefenamic acid has an anti-inflammatory potency ~0.5× phenylbutazone in animal models .

- Key Contrast: Unlike fenamates, the target compound’s 8-hydroxyquinoline group may confer metal-dependent antimicrobial activity rather than COX inhibition .

Table 1: Comparison with Fenamates

Quinoline-Containing Anthranilic Acid Derivatives

Examples: 8-Hydroxyquinoline-benzimidazole hybrids , 2-((4-oxo-7-phenyl-5-(quinolin-2-yl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid .

- Structural Similarities: These compounds integrate quinoline or hydroxyquinoline groups, enhancing metal-binding capacity and antimicrobial activity.

- Biological Activity: 8-Hydroxyquinoline derivatives exhibit potent antimycobacterial and anticancer effects. For example, benzimidazole hybrids show MIC values <10 μM against E. coli and S. aureus .

- Key Contrast: The target compound’s benzyl-quinolyl linkage may improve pharmacokinetic properties (e.g., solubility) compared to direct quinoline conjugation .

N-Substituted Anthranilic Acid Derivatives with Electron-Withdrawing Groups

Examples : N-(4-Trifluoromethylphenyl)anthranilic acid (IC50 = 6.0 μM for Ca²⁺-activated Cl⁻ channel blockade) , N-(4-fluorophenyl)anthranilic acid (IC50 = 63.1 μM) .

- Structural Differences : Electron-withdrawing substituents (e.g., -CF₃, -F) on the aryl group enhance potency in ion channel modulation.

- Biological Activity : The -CF₃ group in N-(4-trifluoromethylphenyl)anthranilic acid increases CaCC blocking efficacy by ~10× compared to -F or -CH₃ substituents .

- Key Contrast: The target compound’s hydroxyquinoline group likely shifts its pharmacological target from ion channels to metal-dependent enzymes or pathogens .

Polymer-Supported and Solid-Phase Synthesized Derivatives

Examples: N-Arylated 3-hydroxyquinolin-4(1H)-ones , anthranilic acid diamides .

Biological Activity

Anthranilic acid, a derivative of the amino acid tryptophan, has garnered attention in medicinal chemistry due to its diverse biological activities. The specific compound N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid can be represented as follows:

This compound features a quinoline moiety that contributes to its unique pharmacological profile.

1. Antimicrobial Activity

Research has demonstrated that anthranilic acid derivatives exhibit significant antimicrobial properties. A study on anthranilic acid sulfonamides revealed selective antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations as low as 4 μg/mL .

| Compound | Antifungal Activity (% Inhibition) | Concentration (μg/mL) |

|---|---|---|

| Sulfonamide 1 | 25% | 4 |

| Sulfonamide 2 | 50% | 4 |

2. Cytotoxicity

Anthranilic acid derivatives have shown cytotoxic effects in various cancer cell lines. For instance, certain sulfonamides derived from anthranilic acid demonstrated selective cytotoxicity towards MOLT-3 cells, with the highest activity observed in compounds with electron-withdrawing substituents .

| Compound | Cell Line | % Cytotoxicity |

|---|---|---|

| Compound A | MOLT-3 | High |

| Compound B | MOLT-3 | Moderate |

3. Anti-inflammatory Effects

Recent studies indicate that anthranilic acid hybrids possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory mediators and pathways, suggesting their potential as therapeutic agents for inflammatory diseases .

The biological activities of anthranilic acid derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and cartilage degradation .

- Antioxidant Activity : Certain compounds exhibit antioxidative properties, scavenging reactive oxygen species and reducing oxidative stress in cells .

1. Study on Anti-inflammatory Properties

A study conducted on a novel anthranilic acid hybrid demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound reduced swelling and pain while showing no acute toxicity, indicating its potential for treating chronic inflammatory conditions .

2. Cancer Research

Another investigation focused on the anticancer potential of N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-substituted anthranilic acid derivatives, and how can reaction conditions be tailored to improve yields?

- Methodology : Utilize polymer-supported synthesis (e.g., solid-phase synthesis) to immobilize intermediates, enabling efficient purification and scalability. Buchwald–Hartwig amination or reductive amination can introduce aryl/alkyl substituents with broad substrate compatibility . For derivatives requiring regioselective functionalization, Friedel–Crafts benzylation under gold(III) catalysis may be employed, leveraging carbocation intermediates to control reaction pathways .

Q. How can spectroscopic and chromatographic techniques be employed to characterize anthranilic acid derivatives and verify structural integrity?

- Methodology : Combine multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve aromatic protons, substituent orientations, and hydrogen bonding interactions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection monitors purity. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What role do substituents (e.g., benzyl, hydroxyquinolyl) play in modulating the reactivity of anthranilic acid derivatives?

- Methodology : Compare the electronic effects of substituents via Hammett plots or computational modeling (DFT). For example, the 8-hydroxy-7-quinolyl group enhances π-π stacking and hydrogen-bonding capacity, influencing solubility and biological target engagement . Substituent steric bulk can be assessed using Taft parameters to predict reaction kinetics .

Advanced Research Questions

Q. How can contradictions in reported biological activities of anthranilic acid derivatives be resolved through mechanistic studies?

- Methodology : Perform comparative assays under standardized conditions (e.g., anti-inflammatory activity via COX-2 inhibition vs. TNF-α suppression). Use structure-activity relationship (SAR) models to isolate contributions of specific substituents. For example, para-chloro benzyl groups in 4-chlorobenzyl derivatives enhance lipophilicity and anti-inflammatory efficacy by stabilizing planar conformations . Validate hypotheses using knockout cell lines or isotopic labeling .

Q. What strategies enable the application of anthranilic acid derivatives in Fischer indolization for synthesizing indole-containing bioactive compounds?

- Methodology : React N-(α-ketoacyl)anthranilic acids with aryl hydrazines under acidic conditions (e.g., HCl/EtOH) to form 2-(indol-2-carboxamido)benzoic acids. Optimize temperature (60–80°C) and solvent polarity to balance cyclization efficiency and side-product formation. Monitor reaction progress via in situ IR spectroscopy for ketone consumption .

Q. How can computational tools predict the pharmacokinetic properties of anthranilic acid derivatives with complex substituents?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes for metabolic stability predictions. QSAR models trained on logP, polar surface area, and H-bond donor/acceptor counts can forecast blood-brain barrier permeability. For derivatives with dimethylcarbamoyl groups, MD simulations assess conformational flexibility and membrane penetration .

Q. What experimental designs address challenges in synthesizing 8-hydroxyquinoline-conjugated anthranilic acid derivatives for antimicrobial applications?

- Methodology : Employ coupling reactions (e.g., EDC/HOBt) between 8-hydroxyquinolin-7-carboxylic acid and benzylamine derivatives under inert atmospheres to prevent oxidation. Chelation studies (UV-Vis titration) quantify metal-binding affinity, which correlates with antimicrobial potency. For regioselective N-benzylation, prioritize gold(III)-catalyzed conditions to avoid O-benzylation byproducts .

Data Contradiction Analysis

Q. How can discrepancies in the reported anti-inflammatory mechanisms of anthranilic acid derivatives be reconciled?

- Methodology : Re-evaluate in vitro vs. in vivo models: For example, N-(3′,4′-dimethoxycinnamoyl) anthranilic acid shows COX-1 inhibition in cell-free assays but suppresses cytokine release in murine macrophages. Use siRNA silencing to confirm target specificity. Cross-validate findings with metabolomic profiling to identify off-target pathways (e.g., arachidonic acid metabolism) .

Q. Why do some studies report conflicting reactivities for N-methyl vs. unsubstituted anthranilic acids in benzylation reactions?

- Methodology : Analyze steric and electronic effects: N-Methylation blocks nucleophilic attack at the amine, redirecting reactivity to aromatic C–H bonds (Friedel–Crafts pathway). In contrast, unsubstituted anthranilic acid undergoes N-benzylation. Use kinetic isotope effects (KIE) and deuterium labeling to distinguish between mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.